1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene
Overview
Description
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene is an aromatic halogenated compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 1-bromo-3-chlorobenzene.
Fluorination: The chlorinated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) to form 1-bromo-3-chloro-5-fluorobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
Scientific Research Applications
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparison with Similar Compounds
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Lacks the ethoxy group, making it less lipophilic and potentially less effective in biological applications.
1-Bromo-2-chloro-4-ethoxybenzene: Lacks the fluorine atom, which may reduce its reactivity and binding affinity to certain molecular targets.
1-Bromo-4-chloro-2-ethoxybenzene: Lacks the fluorine atom and has a different substitution pattern, affecting its chemical and biological properties.
Properties
IUPAC Name |
1-bromo-5-chloro-2-ethoxy-3-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFYYLPVLCWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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